18-Methyltestosterone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 18-Methyltestosterone can be synthesized from androstenedione through a series of chemical reactions. The process involves the protection of the 3-keto group, followed by a Grignard addition reaction, deprotection of the 3-keto group, and hydrolysis at the 17-position . This method is characterized by high reaction selectivity, operational safety, and suitability for industrial-scale production .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes as described above. The process is optimized for large-scale production, ensuring high yield and low production costs .
Chemical Reactions Analysis
Types of Reactions: 18-Methyltestosterone undergoes various chemical reactions, including oxidation, reduction, and substitution . The molecule’s functionalities, such as the carbonyl component, active methylene group, and unsaturated enone, allow it to participate in diverse chemical transformations .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often employ reagents such as bromine or chlorine.
Major Products: The major products formed from these reactions include various stereoisomeric steroidal compounds with potent biological activity .
Scientific Research Applications
Mechanism of Action
18-Methyltestosterone exerts its effects by binding to androgen receptors, leading to the activation of specific genes involved in male sexual development and maintenance . The compound can also be converted to estradiol, which activates estrogen receptors . This dual mechanism of action contributes to its anabolic and androgenic effects.
Comparison with Similar Compounds
- 19-Nortestosterone (Nandrolone)
- 17α-Ethynyltestosterone (Ethisterone)
- Levonorgestrel (17α-ethynyl-18-methyl-19-nortestosterone)
- Norboletone (17α-ethyl-18-methyl-19-nortestosterone)
- Tetrahydrogestrinone (THG; δ 9,11 -17α-ethyl-18-methyl-19-nortestosterone)
Uniqueness: 18-Methyltestosterone is unique due to its specific structural modifications, which confer distinct anabolic and androgenic properties . Unlike some of its analogs, it has not been marketed, making it primarily a subject of research rather than clinical application .
Properties
CAS No. |
7381-64-8 |
---|---|
Molecular Formula |
C20H30O2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-13-ethyl-17-hydroxy-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H30O2/c1-3-20-11-9-16-15(17(20)6-7-18(20)22)5-4-13-12-14(21)8-10-19(13,16)2/h12,15-18,22H,3-11H2,1-2H3/t15-,16+,17+,18+,19+,20+/m1/s1 |
InChI Key |
VIDBKWVIQCRYHG-HLXURNFRSA-N |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)CC[C@]34C |
Canonical SMILES |
CCC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C |
Origin of Product |
United States |
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